![molecular formula C7H12N4S2 B3020419 1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1226516-26-2](/img/structure/B3020419.png)
1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine is a heterocyclic compound that contains a thiadiazole ring fused with a piperazine ringThe presence of both sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new drugs and materials .
作用機序
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . This suggests that these compounds may interact with multiple targets, depending on the specific functional groups attached to the thiadiazole ring.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication, which allows them to inhibit the replication of both bacterial and cancer cells . This suggests that 1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine may interact with its targets in a similar manner.
Pharmacokinetics
The presence of the =n-c-s- moiety and strong aromaticity of the thiadiazole ring are thought to contribute to low toxicity and good in vivo stability .
Result of Action
Given the compound’s potential to disrupt dna replication, it may induce cell death in bacterial and cancer cells .
生化学分析
Biochemical Properties
It is known that the thiadiazole ring in the compound can strongly interact with biomolecules such as proteins and DNA . This interaction could potentially influence various biochemical reactions.
Cellular Effects
Compounds with a thiadiazole ring have been shown to disrupt processes related to DNA replication, which can inhibit the replication of both bacterial and cancer cells .
Molecular Mechanism
The presence of the thiadiazole ring suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized using a rapid and efficient microwave-assisted method .
Metabolic Pathways
The compound’s thiadiazole ring is known to be a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This suggests that the compound could potentially be involved in nucleic acid metabolism.
Transport and Distribution
The compound’s ability to strongly interact with biomolecules suggests that it could potentially be transported and distributed via protein-mediated mechanisms .
Subcellular Localization
Its potential to interact strongly with biomolecules suggests that it could be localized in areas of the cell where these biomolecules are abundant .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of piperazine with a thiadiazole precursor. One common method involves the reaction of 3-(methylsulfanyl)-1,2,4-thiadiazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
Thiazole Derivatives: Compounds containing the thiazole ring, known for their antimicrobial and anticancer properties
Uniqueness
1-[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the combination of the thiadiazole and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
特性
IUPAC Name |
3-methylsulfanyl-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S2/c1-12-6-9-7(13-10-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXFFDAHPFILCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[4-(benzyloxy)phenoxy]propyl}cyclopentanamine](/img/structure/B3020339.png)
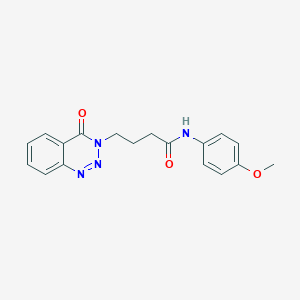
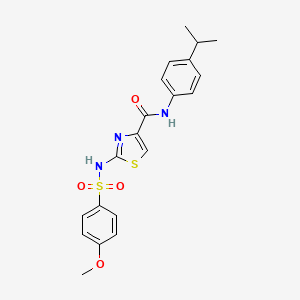
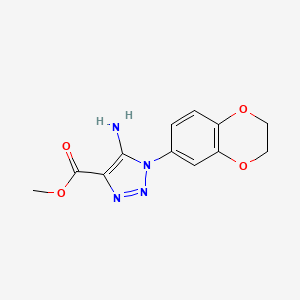
![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020344.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)
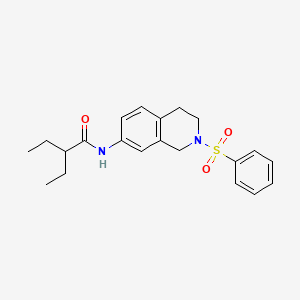
![2-(cyclopropylmethoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3020349.png)
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)
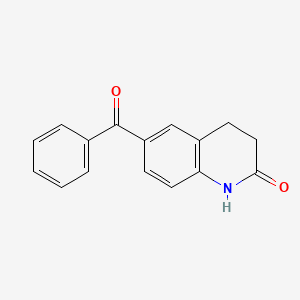
![ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3020352.png)
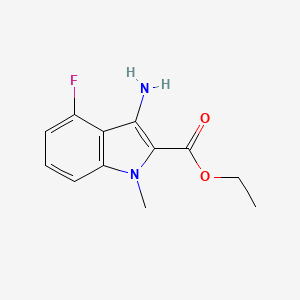
![2-(((2-bromoallyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B3020357.png)
